4-[(fluorosulfonyl)oxy]-Benzonitrile
Description
Evolution of Fluorosulfonate Chemistry in Organic Synthesis
The chemistry of fluorosulfonates has evolved significantly, marking its place as a cornerstone in modern synthetic methodologies. Early methods for creating fluorosulfates date back to the beginning of the 20th century, but these often resulted in low yields. nih.gov A pivotal moment in the evolution of this field was the development of more efficient synthetic routes from phenols using affordable reagents like sulfuryl fluoride (B91410). acs.org
A major breakthrough for aryl fluorosulfonates came in 1991 when their utility as electrophilic partners in cross-coupling reactions was first reported. amazonaws.com This discovery opened the door for their use in a wide array of palladium-catalyzed reactions, including Negishi, Stille, and Suzuki-Miyaura couplings. nih.govamazonaws.com More recently, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept introduced by Nobel laureate K. Barry Sharpless, has further propelled aryl fluorosulfonates to the forefront of chemical research. researchgate.net This "next-generation" click chemistry relies on the robust and reliable reactivity of the S-F bond, enabling the rapid and modular assembly of complex molecules. researchgate.netsigmaaldrich.com
The Role of Aryl Fluorosulfonates as Electrophiles and Leaving Groups
Aryl fluorosulfonates serve a dual role in chemical reactions, acting as both potent electrophiles and efficient leaving groups, which contributes to their broad utility in organic synthesis. researchgate.net The fluorosulfate (B1228806) moiety is a strong electron-withdrawing group, which makes the attached aromatic ring susceptible to nucleophilic attack. This electrophilicity is central to their function in numerous synthetic transformations. researchgate.net
As leaving groups, aryl fluorosulfonates exhibit reactivity that is often comparable to or even superior to that of traditional groups like triflates (OTf), and they are considered more cost-effective and atom-economical alternatives. In palladium-catalyzed cross-coupling reactions, the reactivity of leaving groups is a critical factor. Competition studies have established reactivity hierarchies, such as Br ≥ OTf > OSO₂F > Cl, demonstrating the effective leaving group ability of the fluorosulfate group. nih.govrsc.org This balanced reactivity allows for chemoselective reactions where the fluorosulfate can be selectively activated over other halides like chlorine. nih.gov Their utility has been demonstrated in a variety of coupling reactions, including:
Suzuki-Miyaura Coupling: Forming carbon-carbon bonds with boronic acids. acs.org
Stille Coupling: Reacting with organostannanes. rsc.org
Negishi Coupling: Coupling with organozinc reagents. amazonaws.com
Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds with amines.
Sonogashira Coupling: Creating carbon-carbon bonds with terminal alkynes. nih.gov
Carbonylative Couplings: Introducing a carbonyl group into a molecule. researchgate.net
The following table provides a comparative overview of the reactivity of aryl fluorosulfonates against other common leaving groups in Suzuki-Miyaura reactions performed in water.
| Leaving Group (X in Aryl-X) | Yield (%) |
| -Cl | Trace |
| -OTs (Tosylate) | 0 |
| -OMs (Mesylate) | 0 |
| -Br | 98 |
| -I | 72 |
| -OSO₂F (Fluorosulfate) | 99 |
| -OTf (Triflate) | 99 |
| Data sourced from a study on palladium-catalyzed, ligand-free Suzuki reactions in water. acs.org |
Contextualization of 4-[(fluorosulfonyl)oxy]-Benzonitrile within Fluorosulfonate Chemistry
This compound, also known as 4-cyanophenyl fluorosulfate, serves as an excellent case study to illustrate the principles of aryl fluorosulfonate chemistry. acs.org The presence of the electron-withdrawing nitrile (cyano) group in the para position of the aromatic ring significantly influences the compound's reactivity. nih.govrsc.org
In general, aryl fluorosulfonates with electron-withdrawing substituents are more reactive in palladium-catalyzed cross-coupling reactions compared to those with electron-donating groups. nih.govrsc.org This increased reactivity is attributed to the enhanced electrophilicity of the carbon atom attached to the fluorosulfate group, which facilitates the crucial oxidative addition step in the catalytic cycle.
The utility of this compound has been specifically demonstrated in Suzuki-Miyaura cross-coupling reactions. acs.org In a seminal study on ligand-free Suzuki reactions in water, 4-cyanophenyl fluorosulfate was used as a model substrate to optimize reaction conditions. amazonaws.comacs.org This research highlighted that the compound could be efficiently coupled with phenylboronic acid in the presence of a palladium catalyst to achieve a near-quantitative yield of 4-cyanobiphenyl. acs.org This specific example underscores the practical application of this compound as a readily available and highly reactive partner in modern synthetic chemistry, embodying the advantages of stability, efficiency, and cost-effectiveness that characterize the broader class of aryl fluorosulfonates. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyano-4-fluorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLLNLVBRUJXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293664 | |
| Record name | 4-[(Fluorosulfonyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692870-11-3 | |
| Record name | 4-[(Fluorosulfonyl)oxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1692870-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Fluorosulfonyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluorosulfonyl Oxy Benzonitrile
Direct Fluorosulfonylation of 4-Hydroxybenzonitrile Precursors
The most direct route to 4-[(fluorosulfonyl)oxy]-Benzonitrile involves the formation of an Ar-O-SO2F bond by reacting the corresponding phenol (B47542), 4-hydroxybenzonitrile, with a fluorosulfonylating agent. This approach leverages the nucleophilicity of the phenolic oxygen to attack the sulfur center of the reagent.
Utilizing Sulfuryl Fluoride (B91410) (SO2F2) in Fluorosulfonate Formation
Historically, the synthesis of aryl fluorosulfates has predominantly relied on the use of sulfuryl fluoride (SO2F2), a toxic and gaseous reagent. The reaction involves the deprotonation of a phenol, such as 4-hydroxybenzonitrile, with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the sulfuryl fluoride to displace a fluoride ion and form the desired aryl fluorosulfate (B1228806).
Given the challenges of handling gaseous SO2F2, including the need for specialized equipment, methods for its convenient in-situ or ex-situ generation have been developed. acs.org One such protocol circumvents the direct handling of the gas by employing a two-chamber reactor. In this system, 1,1'-sulfonyldiimidazole (B1293689) is used as a precursor to generate a near-stoichiometric amount of SO2F2 gas, which is then introduced into the reaction chamber containing the phenol. acs.org This method has been shown to be effective for a variety of phenols and hydroxylated heteroarenes, producing good to excellent yields. acs.org
Table 1: Examples of Phenol to Aryl Fluorosulfate Conversion
| Phenol Precursor | Reagent System | Yield |
|---|---|---|
| Various Phenols | SO2F2 (ex situ generated) | Good to Excellent |
| Hydroxylated Heteroarenes | SO2F2 (ex situ generated) | Good to Excellent |
Alternative Reagents for Ar-O-SO2F Bond Formation
To overcome the practical difficulties associated with sulfuryl fluoride gas, solid, bench-stable alternative reagents have been developed. One prominent example is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). AISF is a crystalline, non-hygroscopic solid that serves as an effective reagent for the synthesis of fluorosulfates and sulfamoyl fluorides under mild, room-temperature conditions. This reagent obviates the need for specialized equipment and enhances the safety and accessibility of fluorosulfate synthesis. The use of AISF is compatible with a broad scope of substrates, making it a valuable tool in organic synthesis, chemical biology, and polymer chemistry.
Table 2: Comparison of Fluorosulfonylation Reagents
| Reagent | Physical State | Handling | Conditions |
|---|---|---|---|
| Sulfuryl Fluoride (SO2F2) | Gas | Requires specialized equipment | Varies |
| AISF | Crystalline Solid | Bench-stable, no special equipment | Mild, Room Temp |
Radical-Mediated Synthesis of Fluorosulfonylated Compounds
Radical chemistry has emerged as a powerful and efficient alternative for the synthesis of sulfonyl fluorides. rsc.org These methods rely on the generation of the highly reactive fluorosulfonyl radical (•SO2F), which can then be incorporated into various organic molecules. rsc.orgrsc.org While these approaches typically lead to the formation of C-SO2F bonds rather than the O-SO2F bond found in this compound, they represent a significant area of research in the synthesis of fluorosulfonyl-containing moieties.
Photoredox-Catalyzed Approaches to Fluorosulfonyl-Containing Moieties
Visible-light photoredox catalysis has enabled novel pathways for generating and utilizing fluorosulfonyl radicals under mild conditions. rsc.orgechemi.com In these systems, a photocatalyst, often an iridium complex, absorbs light and enters an excited state. The excited photocatalyst can then engage in a single-electron transfer (SET) with a fluorosulfonyl radical precursor, such as sulfuryl chlorofluoride (FSO2Cl) or a 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salt. rsc.orgechemi.com This process generates the fluorosulfonyl radical, which can then add to unsaturated substrates like alkenes and alkynes. rsc.orgechemi.com For instance, the photoredox-catalyzed reaction between alkenes and FSO2Cl can produce chloro-fluorosulfonylation products. rsc.org Similarly, FABI salts have been employed as effective, solid-state radical precursors for the fluorosulfonylation of olefins. echemi.comchemrxiv.org
Generation and Reactivity of Fluorosulfonyl Radicals
The fluorosulfonyl radical (•SO2F) is a highly active species that was long considered difficult to access due to its instability. rsc.orgnih.gov The first observation of its formation was achieved through the flash vacuum pyrolysis of fluorosulfonyl azide (B81097). rsc.org Since then, several more practical precursors have been developed.
Sulfuryl Chlorofluoride (FSO2Cl) : This compound can serve as a precursor under both electrochemical and photoredox conditions to generate the •SO2F radical. rsc.org
Benzimidazolium Fluorosulfonates (FABI) : These solid, redox-active salts are effective precursors for the •SO2F radical under photoredox conditions, offering advantages in handling and storage over gaseous reagents. echemi.comresearchgate.net
Other Precursors : Efforts have also been inspired by the decomposition of fluorosulfonyl azide to develop other suitable radical precursors. rsc.orgresearchgate.net
The primary reactivity of the generated fluorosulfonyl radical is its addition to carbon-carbon multiple bonds. rsc.org It readily attacks alkenes and alkynes to form a carbon-centered radical intermediate, which can then be trapped or undergo further reactions to yield a variety of functionalized sulfonyl fluorides. rsc.orgnih.gov
Advanced Synthetic Strategies Towards this compound and Analogues
The synthesis of this compound and its analogues is often pursued with their subsequent applications in mind. The aryl fluorosulfate motif is not merely a stable final product but a versatile functional group for further chemical transformations, particularly in the realm of "click chemistry."
Aryl fluorosulfates are key electrophilic partners in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Sharpless and coworkers. researchgate.net The SuFEx reaction is considered a next-generation click reaction, valued for its reliability, high efficiency, and broad applicability in drug discovery, chemical biology, and materials science. researchgate.netresearchgate.net Once synthesized, this compound can act as a connective hub, reacting with nucleophiles to form more complex structures.
Furthermore, aryl fluorosulfates have gained attention as emerging coupling partners in transition-metal-catalyzed reactions, serving as economical and efficient alternatives to aryl triflates. researchgate.net This reactivity opens up advanced strategies for incorporating the 4-cyanophenyl fluorosulfate moiety into larger molecules. An exceptionally advanced application lies in radiosynthesis, where the aryl fluorosulfate group can undergo a rapid exchange with [¹⁸F]fluoride ions. chemrxiv.org This late-stage isotopic labeling strategy enables the rapid and reliable synthesis of positron emission tomography (PET) imaging agents, demonstrating the strategic importance of the Ar-O-SO2F bond in modern medicinal chemistry. chemrxiv.org
Continuous Flow Synthesis Protocols for Aryl Fluorosulfonates
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation. While a dedicated continuous flow protocol for the synthesis of this compound is not extensively detailed in the literature, the general principles for the formation of aryl fluorosulfonates from phenols are well-established and readily adaptable to a flow regime. researchgate.netrsc.org
The synthesis of aryl fluorosulfonates, including this compound, is typically achieved by reacting the corresponding phenol with sulfuryl fluoride (SO₂F₂) in the presence of a base. researchgate.netrsc.org This reaction can be integrated into a continuous flow setup where a stream of the phenol (4-cyanophenol) and a base in a suitable solvent is mixed with a stream of sulfuryl fluoride gas. The reaction mixture then passes through a heated reactor coil for a specific residence time to ensure complete conversion.
A subsequent application of aryl fluorosulfonates is their use in palladium-catalyzed formylation reactions to produce aryl aldehydes. researchgate.netrsc.org In a continuous flow process, the in situ generated aryl fluorosulfonate can be directly channeled into a second reactor module for this subsequent transformation. researchgate.net
The table below outlines a representative set of conditions for the continuous flow synthesis of an aryl fluorosulfonate, which can be adapted for the synthesis of this compound, followed by a formylation reaction as described in the literature. researchgate.netrsc.org
| Parameter | Value |
| Reactants | 4-Cyanophenol, Sulfuryl Fluoride (SO₂F₂), Base (e.g., Triethylamine) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 120 °C (for subsequent formylation) |
| Pressure | 20 bar (for subsequent formylation) |
| Catalyst (for formylation) | Palladium(II) acetate (B1210297) (1.25 mol%) |
| Ligand (for formylation) | 1,3-Bis(diphenylphosphino)propane (dppp) (2.5 mol%) |
| Syngas (CO/H₂) (for formylation) | Yes |
| Residence Time | 45 minutes (for substrates with electron-withdrawing groups) |
| Yield | Good to Excellent |
Stereoselective and Regioselective Preparations
Stereoselectivity: The concept of stereoselectivity is not applicable to the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.
Regioselectivity: The synthesis of this compound from 4-cyanophenol is an inherently regioselective process. 4-cyanophenol possesses two potential sites for reaction: the hydroxyl group and the aromatic ring. The reaction with sulfuryl fluoride in the presence of a base selectively occurs at the nucleophilic hydroxyl group to form the fluorosulfate ester. This high regioselectivity is a fundamental aspect of the reactivity of phenols.
In the broader context of substituted phenols, the fluorosulfonylation of a phenolic hydroxyl group in the presence of other potentially reactive functional groups is generally highly selective. For instance, in molecules containing both a phenolic hydroxyl group and an amino group, the reaction can be directed to selectively occur at the hydroxyl group under appropriate conditions.
Further transformations of aryl fluorosulfonates can also exhibit high regioselectivity. For example, in cross-coupling reactions, the fluorosulfate group acts as an excellent leaving group, directing the coupling to the carbon atom to which it is attached. nih.govresearchgate.netnih.gov
Reactivity and Mechanistic Investigations of 4 Fluorosulfonyl Oxy Benzonitrile
Transition-Metal-Catalyzed Transformations Involving 4-[(fluorosulfonyl)oxy]-Benzonitrile
The fluorosulfonyloxy group of this compound serves as an excellent leaving group, comparable to triflates, making it a powerful electrophilic partner in various transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov This reactivity has established aryl fluorosulfates as less toxic and more economical alternatives to traditional aryl halides and pseudohalides like triflates and nonaflates. nih.govresearchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective substrate in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Its reactivity is often superior to other common aryl electrophiles under similar conditions. rsc.orgacs.org
Key palladium-catalyzed reactions involving this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl fluorosulfate (B1228806) with boronic acids to form biaryl compounds. The reaction can often be performed under mild, ligand-free conditions, even in aqueous media at room temperature. rsc.orgsigmaaldrich.com
Heck Coupling: The compound can be coupled with alkenes to form substituted styrenes. nih.gov
Sonogashira Coupling: This involves the reaction with terminal alkynes to produce aryl alkynes. nih.gov
The general mechanism for these couplings involves an initial oxidative addition of the Pd(0) catalyst into the Ar–OSO₂F bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. rsc.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(OAc)₂ or other Pd(0) sources | High yields, often ligand-free, can be run in water. rsc.orgsigmaaldrich.com |
| Heck | Alkenes | Pd(OAc)₂ with phosphine (B1218219) ligands | Forms C-C double bonds. nih.gov |
| Sonogashira | Terminal Alkynes | Pd catalyst with Cu(I) co-catalyst | Forms aryl-alkyne bonds. nih.gov |
Carbonylation and Formylation Pathways
Carbonylation reactions introduce a carbonyl group (C=O) into the aromatic ring by reacting this compound with carbon monoxide (CO) in the presence of a palladium catalyst. rsc.org These reactions are fundamental for synthesizing carboxylic acid derivatives like esters and amides. Depending on the nucleophile present (e.g., an alcohol for alkoxycarbonylation or an amine for aminocarbonylation), a variety of carbonyl compounds can be accessed. rsc.org Formylation, the introduction of a formyl group (-CHO), can also be achieved through related catalytic pathways.
| Reaction | Reagent | Nucleophile | Product Type |
|---|---|---|---|
| Alkoxycarbonylation | Carbon Monoxide (CO) | Alcohol (R-OH) | Aryl Ester |
| Aminocarbonylation | Carbon Monoxide (CO) | Amine (R₂NH) | Aryl Amide |
| Formylation | Formylating Agent (e.g., Syngas) | - | Aryl Aldehyde |
Amination and Related Nucleophilic Substitutions
The fluorosulfonyloxy group can be displaced by nitrogen nucleophiles in palladium- or nickel-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgacs.org This methodology allows for the synthesis of diarylamines and other arylated amine derivatives from primary and secondary amines or anilines. nih.govacs.org Studies have shown that aryl fluorosulfonates are highly reactive electrophiles for amination, often providing nearly quantitative yields with electron-deficient substrates like this compound. acs.org In direct comparisons, the fluorosulfate group has proven to be more reactive and selective than corresponding aryl triflates, bromides, and iodides under mild palladium-catalyzed amination conditions. acs.org
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry with this compound
Beyond its role as a leaving group in cross-coupling, the fluorosulfonyloxy moiety is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform developed by K. Barry Sharpless. biologyinsights.comresearchgate.net
Principles of SuFEx Reactivity
SuFEx chemistry leverages the unique reactivity of the S(VI)-F bond. biologyinsights.com While the fluorosulfate group is generally stable under many conditions, its highly electrophilic sulfur center can be activated to react with nucleophiles, leading to the exchange of the fluoride for a new bond. researchgate.netnih.gov This reaction is characterized by its high efficiency, selectivity, and formation of exceptionally stable covalent linkages. nih.govnih.gov
The core SuFEx reaction involves the attack of a nucleophile, typically a silylated phenol (B47542) (Ar-OSiMe₃) or amine, on the sulfur atom of the fluorosulfate. nih.govnih.gov This process is often facilitated by a catalyst, such as a hindered guanidine (B92328) base or a bifluoride salt, which activates the S-F bond or the nucleophile. nih.govnih.gov The reaction proceeds rapidly to form a stable sulfonate (Ar-O-SO₂-O-Ar') or sulfamide (B24259) linkage, releasing fluoride as a byproduct. biologyinsights.comnih.gov The inertness of the S-F bond to most biological conditions, combined with its latent reactivity that can be "clicked" on demand, makes it a cornerstone of this next-generation click chemistry. researchgate.netnih.gov
Radical and Photoinduced Reactivity of the Fluorosulfonyl Moiety
The fluorosulfonyl moiety (-SO₂F) of aryl fluorosulfates, including this compound, exhibits distinct reactivity under radical and photoinduced conditions. The generation of highly reactive fluorosulfonyl radicals (•SO₂F) has become an efficient approach for the synthesis of sulfonyl fluorides. rsc.orgresearchgate.net These radicals can be generated from various precursors, and their subsequent reactions have been explored in a range of synthetic transformations. rsc.org
Under photoinduced conditions, the generation of the •SO₂F radical from precursors like sulfuryl chlorofluoride (FSO₂Cl) has been demonstrated. researchgate.net This has paved the way for radical fluorosulfonylation reactions of alkenes and alkynes. researchgate.net More recently, solid-state, redox-active reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts have been developed as bench-stable precursors for the •SO₂F radical under photoredox conditions. nih.gov A key feature of these cationic reagents is their ability to favor the stepwise formation of the fluorosulfonyl radical via a single electron transfer (SET) reduction process. nih.gov
The mechanistic pathway often involves the homolytic cleavage of a bond to the fluorosulfonyl group. For instance, in imidazolium-based reagents, the weak N–S bond can cleave to generate the fluorosulfonyl radical. nih.gov Once generated, the •SO₂F radical can participate in various reactions, including addition to unsaturated bonds. For example, the radical hydro-fluorosulfonylation of alkenes has been established using redox-active radical precursors. researchgate.net Mechanistic studies, including the use of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO), have confirmed the involvement of radical intermediates, as the presence of the scavenger completely inhibits the reaction. nih.gov
The following table summarizes various precursors and conditions used for the generation of fluorosulfonyl radicals.
| Radical Precursor | Conditions for •SO₂F Generation | Application | Reference |
|---|---|---|---|
| Fluorosulfonyl Azide (B81097) (N₃SO₂F) | Decomposition | Observation of the •SO₂F species | nih.gov |
| Sulfuryl Chlorofluoride (FSO₂Cl) | Photoinduced conditions | Radical fluorosulfonylation of alkenes and alkynes | researchgate.net |
| 1-Fluorosulfonyl 2-aryl Benzoimidazolium Triflate (FABI) salts | Photoredox catalysis (e.g., with fac-Ir(ppy)₃ and blue LEDs) | Radical fluorosulfonylation of olefins | nih.gov |
| Imidazolium Fluorosulfonate (IMSF) | Photocatalytic SET reduction | Stereoselective fluorosulfonylation and hydrofluorosulfonylation of hydrocarbons | nih.gov |
Influence of the Benzonitrile (B105546) Substituent on Reactivity
The benzonitrile substituent in this compound significantly influences the reactivity of the fluorosulfonyl moiety, primarily due to the strong electron-withdrawing nature of the cyano (-CN) group. This electronic effect alters the properties of the aryl fluorosulfate system, impacting its stability and participation in various reactions, particularly transition metal-catalyzed cross-coupling reactions. nih.gov
Aryl fluorosulfates serve as alternatives to aryl triflates in cross-coupling reactions. nih.govrsc.orgscispace.com The reactivity of the C–O bond in these reactions is sensitive to the electronic nature of the substituents on the aromatic ring. For electron-deficient substrates like this compound, the C–O bond is generally more activated toward oxidative addition by a transition metal catalyst. nih.gov
However, the outcome can be complex and dependent on the specific reaction type. In Suzuki-Miyaura coupling reactions, for instance, it was noted that while electron-deficient aryl fluorosulfates are viable substrates, they may require more forcing conditions (higher catalyst and base loading, longer reaction times) to achieve satisfactory results compared to their electron-rich counterparts. nih.gov Conversely, in other transformations, such as Ni-catalyzed carboxylation with CO₂, aryl fluorosulfonates bearing electron-withdrawing groups, including cyano functionalities, were shown to be well-tolerated, proceeding to give the desired products in good yields. nih.gov
The following table illustrates the effect of electronic substituents on the yield of a Suzuki-Miyaura cross-coupling reaction involving aryl fluorosulfates.
| Aryl Fluorosulfate Substituent (at para-position) | Electronic Nature | Reaction Outcome/Yield | Reference |
|---|---|---|---|
| -OCH₃ | Electron-donating | Generally higher reactivity, less forcing conditions needed | nih.gov |
| -H | Neutral | Baseline reactivity | nih.gov |
| -Cl | Electron-withdrawing (weakly) | Good tolerance | nih.gov |
| -CN (as in this compound) | Electron-withdrawing (strongly) | Well-tolerated, but may require more forcing conditions in some cases | nih.gov |
| -CF₃ | Electron-withdrawing (strongly) | Well-tolerated | nih.gov |
Research Applications of 4 Fluorosulfonyl Oxy Benzonitrile
Application as a Versatile Building Block in Complex Molecule Synthesis
4-[(fluorosulfonyl)oxy]-Benzonitrile has emerged as a powerful and versatile building block in organic synthesis. nih.govresearchgate.netrsc.org Its utility is largely centered on the reactivity of the aryl fluorosulfate (B1228806) group, which serves as an effective and more atom-economical alternative to traditional triflates in a variety of cross-coupling reactions. nih.govrsc.org
One of the primary applications is its role as a cross-coupling partner in palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura reaction. These reactions can be performed under mild, ligand-free conditions, often in water at room temperature, making them highly efficient and environmentally friendly. The fluorosulfate moiety has also been successfully employed in other significant transformations like the Stille cross-coupling. researchgate.net This versatility allows for the straightforward synthesis of complex biaryl compounds, which are common scaffolds in medicinal chemistry and materials science. researchgate.net
The compound is also a key participant in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a set of near-perfect reactions for reliably connecting molecular modules. nih.govrsc.org The stability of the S(VI)-F bond, combined with its activatable reactivity, allows for its use in constructing diverse and complex molecular architectures with high fidelity. researchgate.net
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄FNO₃S | |
| Molecular Weight | 201.17 g/mol | |
| Physical Form | Solid | |
| Melting Point | 36-41 °C | |
| InChI Key | QVLLNLVBRUJXHZ-UHFFFAOYSA-N |
Utility in Materials Science Research
The distinct functionalities of this compound lend themselves to innovative applications in materials science, particularly in the construction of polymers and as a potential precursor for electrolyte components.
The fluorosulfate group is a cornerstone of SuFEx click chemistry, which has been increasingly applied to polymer science for creating highly functional and well-defined materials. researchgate.netrsc.orgdigitellinc.com This reaction allows for the efficient covalent linking of modular units through stable sulfur(VI) hubs. researchgate.netnih.gov
By incorporating this compound or similar aryl fluorosulfates as monomers or as part of a chain transfer agent in controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer), chemists can construct advanced polymer architectures. rsc.orgrsc.org The SuFEx reaction can be used for efficient polymer-polymer coupling, allowing for the creation of block copolymers and other complex structures with high precision and efficiency. rsc.org The resulting polymers, containing polysulfate or polysulfonate linkages, benefit from the high stability of the S(VI)-O bond. researchgate.net The benzonitrile (B105546) moiety can further impart desirable thermal and electronic properties to the final polymer material.
Both the fluorosulfate and benzonitrile moieties are of interest in the development of advanced electrolytes for lithium-ion batteries. Organic sulfonyl fluorides and fluorosulfates are known to be effective additives for improving the high-temperature durability and performance of non-aqueous electrolytes. google.com A fluorosulfate-based additive has been shown to act as a flame retardant without compromising battery performance, forming a stable cathode interface through an inflammable sulfite-to-sulfate conversion. rsc.org
Separately, nitrile-based solvents, such as butyronitrile (B89842) and acetonitrile, are investigated for their ability to enhance ionic conductivity and enable fast-charging or low-temperature operation in lithium-ion batteries. mdpi.comrsc.orgresearchgate.netacs.org Therefore, this compound represents a potential precursor for creating novel dual-functional electrolyte additives that combine the safety and stability benefits of the fluorosulfate group with the enhanced conductivity associated with the nitrile group.
Development of Chemical Probes for Advanced Chemical Biology Studies
The unique reactivity of the aryl fluorosulfate group—largely inert but capable of context-dependent activation—makes it an exceptional "warhead" for chemical probes designed for advanced biological studies. acs.org This functionality exhibits chemoselective reactivity towards the side chains of specific amino acids like tyrosine, lysine, serine, and histidine within proteins. acs.org
Aryl fluorosulfates are particularly well-suited for proximity-enabled labeling, a strategy to identify protein-protein interactions. acs.org In this approach, a protein of interest is equipped with a fluorosulfate-containing probe, such as a genetically encoded Fluorosulfate-L-tyrosine (FSY). acs.org The fluorosulfate group remains dormant until the host protein binds to its partner. Within the microenvironment of the protein complex, specific amino acid residues on the partner protein can activate the S-F bond, leading to the formation of a stable, covalent cross-link. acs.org This "templated reactivity" transforms a transient interaction into a permanent one, allowing for the capture and subsequent identification of binding partners. researchgate.netacs.org
The selective and activatable nature of the fluorosulfate warhead has been harnessed in chemoproteomic strategies like "inverse drug discovery". acs.org In this technique, a library of drug-like small molecules armed with a fluorosulfate group is exposed to a whole cell lysate or proteome. acs.org The probes will only form covalent adducts with proteins that have a suitable binding pocket capable of activating the fluorosulfate. These protein-probe adducts can then be identified using quantitative mass spectrometry, revealing new potential drug targets. acs.org
Furthermore, fluorosulfate-based probes have demonstrated cell and organelle permeability, allowing for the selective labeling of target proteins in living cells and even whole organisms, such as the nematode C. elegans. nih.gov This capability makes this compound and related compounds valuable tools for creating covalent probes to explore protein function and validate targets in complex biological systems. nih.gov
Advanced Spectroscopic and Computational Characterization of 4 Fluorosulfonyl Oxy Benzonitrile
Spectroscopic Analysis for Structural Elucidation and Electronic Properties
Spectroscopic methods are fundamental to confirming the structure of 4-[(fluorosulfonyl)oxy]-benzonitrile and understanding its electronic characteristics. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework and detecting the presence of fluorine. For this compound, characteristic signals are expected in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR: The spectrum would be expected to show signals corresponding to the four aromatic protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as two distinct sets of doublets (an AA'BB' system), with chemical shifts influenced by the electron-withdrawing nature of both the cyano and fluorosulfonyloxy groups.
¹³C NMR: The ¹³C NMR spectrum would display signals for the seven carbon atoms in the molecule. This includes the carbon of the nitrile group, the four distinct aromatic carbons, and the carbon atom directly attached to the fluorosulfonyloxy group.
¹⁹F NMR: A key feature for this molecule would be the ¹⁹F NMR spectrum, which would show a signal corresponding to the single fluorine atom in the fluorosulfonyl group.
Detailed experimental NMR data, including specific chemical shifts (ppm) and coupling constants (Hz), are often published in the supporting information of scientific literature. For instance, studies involving the reactivity of 4-cyanophenyl fluorosulfate (B1228806) mention the acquisition of NMR spectra for characterization, though the specific data was not available in the searched public documents.
Table 1: Anticipated NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H | 7.0 - 8.0 | Doublets (AA'BB' system) |
| ¹³C | 110 - 160 | Singlets |
| ¹⁹F | Specific to -SO₂F group | Singlet or Triplet (if coupled to S) |
Note: This table represents expected values based on general principles of NMR spectroscopy. Precise experimental data could not be retrieved from the searched sources.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information on the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹), S=O stretching in the sulfonyl group (asymmetric and symmetric bands around 1370-1450 cm⁻¹ and 1180-1210 cm⁻¹ respectively), and S-F stretching.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for symmetric vibrations and non-polar bonds, which can aid in the complete vibrational assignment.
While the principles of these techniques are well-established, specific experimental spectra for this compound were not found in the available public data.
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight 201.17), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected. Fragmentation would likely involve the loss of the fluorosulfonyl group or the cyano group, providing further structural evidence. LC-MS (Liquid Chromatography-Mass Spectrometry) traces are often used to confirm the purity and identity of such compounds in reaction mixtures.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, reveals information about the conjugated π-electron systems within a molecule. The benzonitrile (B105546) core contains a chromophore that absorbs UV light. The substitution with the fluorosulfonyloxy group would be expected to influence the position and intensity of the absorption maxima (λ_max) compared to unsubstituted benzonitrile. Specific experimental UV-Vis data for this compound were not located in the searched sources.
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides a powerful complement to experimental data, offering insights into molecular structure, properties, and reactivity that can be difficult to measure directly.
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to:
Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the lowest energy conformation.
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (FTIR/Raman), and electronic absorption spectra. These predicted spectra can be used to aid in the assignment of experimental data.
Analyze Electronic Properties: Generate electrostatic potential maps to visualize the distribution of charge across the molecule. This can identify electrophilic and nucleophilic sites, offering insights into the molecule's reactivity. For example, the sulfur atom in the fluorosulfate group is known to be a reactive electrophilic center.
Determine Reaction Mechanisms: Model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.
While some literature alludes to the use of DFT for related fluorosulfate compounds, specific computational studies focused solely on the electronic structure and reactivity of this compound were not identified in the searched results.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-cyanophenyl fluorosulfate |
Conformational Analysis and Molecular Dynamics Simulations
Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule as a function of this dihedral angle. By systematically rotating the fluorosulfate group relative to the phenyl ring and calculating the energy at each step, a potential energy curve can be generated. The minima on this curve correspond to stable conformers. It is anticipated that the planar conformation, where the fluorosulfate group lies in the same plane as the benzonitrile ring, would be a low-energy state due to favorable electronic delocalization. However, steric interactions between the sulfonyl oxygens and the ortho-hydrogens of the phenyl ring could lead to a slightly twisted, non-planar ground state conformation.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. MD simulations can provide insights into the flexibility of the C-O-S linkage and the vibrational modes of the entire molecule. Such simulations are computationally intensive and rely on accurate force fields, which are sets of parameters that describe the potential energy of the system. For a novel molecule like this compound, these parameters may need to be specifically developed or adapted from similar known compounds.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Calculations would be performed on the optimized geometry of the most stable conformer(s) of this compound. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing nature of both the cyano (-CN) and the fluorosulfonyloxy (-OSO₂F) groups. For instance, in a related compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, the protons on the phenyl ring bearing the fluorosulfate group appear as a doublet at approximately 8.38 ppm and 7.52 ppm. mdpi.com The predicted ¹⁹F NMR chemical shift for the fluorine atom in the fluorosulfate group is also of significant interest. In the same related benzoxazole, the ¹⁹F signal was observed at 38.48 ppm. mdpi.com
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculations provide the wavenumbers and intensities of the infrared (IR) and Raman active vibrational modes. The predicted spectrum for this compound would be expected to show characteristic peaks for the C≡N stretch (typically around 2220-2240 cm⁻¹), the S=O symmetric and asymmetric stretches (in the region of 1200-1450 cm⁻¹), and the S-F stretch. These predicted spectra are invaluable for interpreting experimental IR and Raman spectra and for assigning the observed vibrational bands to specific molecular motions.
The table below summarizes the types of computational data that would be generated for a thorough characterization of this compound.
| Computational Analysis | Parameters to be Determined | Typical Computational Method |
| Conformational Analysis | Dihedral angles, Relative energies of conformers | DFT (e.g., B3LYP/6-311G(d,p)) |
| Molecular Dynamics | Trajectories, RMSD, Vibrational frequencies | Classical MD with a suitable force field |
| NMR Prediction | ¹H, ¹³C, ¹⁹F Chemical Shifts (ppm) | DFT with GIAO method |
| Vibrational Spectroscopy | IR and Raman Frequencies (cm⁻¹) and Intensities | DFT frequency calculations |
The combination of conformational analysis, molecular dynamics, and the prediction of spectroscopic parameters provides a comprehensive in-silico characterization of this compound. This theoretical framework is essential for guiding experimental studies and for understanding the fundamental chemical and physical properties of this molecule.
Future Perspectives and Emerging Research Avenues for 4 Fluorosulfonyl Oxy Benzonitrile
Development of Novel Catalytic Systems for Its Transformations
The transformation of 4-[(fluorosulfonyl)oxy]-benzonitrile and related aryl fluorosulfates is a rapidly evolving area, with a significant focus on developing new and efficient catalytic systems. These compounds are attractive alternatives to traditional aryl halides and triflates in cross-coupling reactions due to their high reactivity and selectivity. rsc.orgnih.gov
Future research is directed towards the discovery of novel catalysts that can expand the scope and efficiency of reactions involving this compound. While palladium-based catalysts have been successfully employed in various cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings, there is a growing interest in exploring other transition metals like nickel. nih.govresearchgate.netacs.orgacs.org Nickel catalysts are particularly appealing due to their lower cost and unique reactivity profiles, which could enable new types of transformations. acs.orgacs.org
Organocatalysis and photoredox catalysis are also emerging as powerful strategies for activating and transforming aryl fluorosulfates. acs.org These methods offer mild reaction conditions and high functional group tolerance. The development of N-heterocyclic carbene (NHC) organocatalysts, for example, has shown promise in facilitating Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. acs.org Similarly, photoredox catalysis opens up new avenues for radical-based transformations, a topic that will be explored further in the next section. mdpi.com
A key objective in this field is the development of catalytic systems that are not only efficient but also environmentally benign. This includes the use of earth-abundant metal catalysts, recyclable catalysts, and reactions that can be performed in green solvents like water. rsc.orgnih.gov
Table 1: Comparison of Catalytic Systems for Aryl Fluorosulfate (B1228806) Transformations
| Catalytic System | Advantages | Disadvantages | Representative Reactions |
| Palladium Catalysis | High efficiency, broad substrate scope, well-established | Cost, potential for metal contamination | Suzuki-Miyaura, Negishi, Stille, Sonogashira, Amination rsc.orgnih.govnih.govresearchgate.netacs.org |
| Nickel Catalysis | Lower cost, unique reactivity | Can be sensitive to air and moisture | Cross-electrophile coupling, Amination acs.orgacs.org |
| Organocatalysis | Metal-free, mild conditions, high selectivity | May require higher catalyst loading | SuFEx reactions acs.org |
| Photoredox Catalysis | Mild conditions, unique radical pathways | Requires a light source, potential for side reactions | Radical fluorosulfonylation, C-H functionalization mdpi.comrsc.org |
Exploration of New Radical Reactivity Pathways
The exploration of radical reactivity pathways for this compound represents a significant frontier in synthetic chemistry. The fluorosulfate moiety, while stable under many conditions, can participate in radical reactions, opening up novel avenues for molecular construction. researchgate.net
Visible-light photoredox catalysis has emerged as a key enabling technology in this area. mdpi.comrsc.org This technique allows for the generation of radicals under mild conditions, which can then engage in a variety of transformations. For instance, research is underway to develop methods for the direct fluorosulfonylation of unsaturated bonds using radical precursors. researchgate.netdntb.gov.ua This would provide a direct and efficient route to a wide range of sulfonyl fluoride-containing molecules. researchgate.net
The generation of the fluorosulfonyl radical (•SO2F) and its application in synthesis is a topic of intense investigation. researchgate.net While historically challenging to access, recent breakthroughs have identified new precursors and methods for its generation, including electrochemical approaches. researchgate.net These advancements are paving the way for the development of new reactions, such as the oxo-fluorosulfonylation of alkynes. researchgate.net
Future research in this area will likely focus on:
Developing new radical precursors: The design and synthesis of novel, stable, and easily handleable reagents that can generate fluorosulfonyl radicals or other relevant radical species upon activation. researchgate.netdntb.gov.ua
Expanding the scope of radical reactions: Applying these radical pathways to a broader range of substrates and developing new types of radical-mediated transformations. rsc.orgresearchgate.net
Stereoselective radical reactions: Controlling the stereochemistry of radical additions and cyclizations to create complex, three-dimensional molecules.
The insights gained from these studies will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of radical chemistry.
Expansion of Applications in Emerging Interdisciplinary Fields
The unique reactivity of this compound and other aryl fluorosulfates makes them highly valuable probes and building blocks in a variety of interdisciplinary fields, including chemical biology, drug discovery, and materials science. eurekalert.orgnih.gov
In chemical biology and drug discovery , aryl fluorosulfates are gaining prominence as "latent electrophiles". nih.govacs.org They are generally unreactive in biological environments but can be activated by specific protein microenvironments to form covalent bonds with amino acid residues like tyrosine, lysine, and serine. nih.govacs.org This property is being exploited in several ways:
Chemoproteomics: To identify and map the binding sites of small molecules on proteins. nih.gov
Covalent Inhibitor Development: To design highly specific and potent drugs that form a permanent bond with their target protein. acs.org
"Inverse Drug Discovery": A strategy where compounds with weak but activatable electrophiles are used to identify new protein targets. nih.govacs.org
The stability of the aryl fluorosulfate motif also makes it a suitable component in drug design. nih.govacs.org
In materials science , the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which heavily utilizes aryl fluorosulfates, is being used to create novel polymers. researchgate.net The reaction between di(arylsulfonyl fluorides) and di(aryl silyl (B83357) ethers) yields polysulfonates, which are analogues of polycarbonates and may possess unique and desirable mechanical and thermal properties. The modular nature of SuFEx allows for the rapid synthesis and screening of a wide variety of polymers with different properties. nih.gov
Future research will likely focus on designing and synthesizing novel this compound derivatives with tailored properties for specific applications. This could include the development of new chemical probes for studying biological systems, the creation of advanced materials with enhanced performance characteristics, and the use of SuFEx chemistry to construct complex molecular architectures. eurekalert.orgnih.govnih.gov
Sustainable and Scalable Synthetic Approaches
As the applications of this compound and other aryl fluorosulfates expand, the development of sustainable and scalable synthetic methods becomes increasingly important. The traditional synthesis of these compounds often relies on the use of gaseous sulfuryl fluoride (SO2F2), which can be hazardous to handle. nih.govsim2.be
Current research is focused on developing safer and more convenient methods for the synthesis of aryl fluorosulfates. One promising approach is the ex situ generation of SO2F2 from solid precursors like 1,1'-sulfonyldiimidazole (B1293689). nih.govsim2.beorganic-chemistry.org This method avoids the direct handling of the gas and allows for the use of near-stoichiometric amounts of the reagent. nih.govsim2.be
Furthermore, there is a drive towards developing more atom-economical and environmentally friendly processes. nih.gov This includes:
Catalytic methods: Utilizing catalysts to improve reaction efficiency and reduce waste. researchgate.net
Flow chemistry: Employing continuous flow reactors to improve safety, scalability, and control over reaction conditions.
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water. rsc.orgnih.gov
Table 2: Comparison of Synthetic Methods for Aryl Fluorosulfates
| Method | SO2F2 Source | Advantages | Disadvantages |
| Direct Gas Handling | Gaseous SO2F2 | Readily available reagent | Hazardous to handle, requires specialized equipment |
| Ex Situ Generation | 1,1'-sulfonyldiimidazole | Safer, avoids direct gas handling, stoichiometric control | Requires a two-chamber reactor |
| Organocatalytic SuFEx | Gaseous SO2F2 | Avoids stoichiometric silicon reagents and excess base | Still requires handling of gaseous SO2F2 |
Ultimately, the goal is to develop synthetic routes to this compound that are not only efficient and high-yielding but also safe, cost-effective, and environmentally responsible, thereby facilitating its widespread use in both academic research and industrial applications. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-[(fluorosulfonyl)oxy]-benzonitrile, and how is its purity validated?
- The compound is typically synthesized via sulfonation of 4-hydroxybenzonitrile using fluorosulfonic acid or sulfur trioxide, followed by fluorination. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions like hydrolysis of the nitrile group . Purity is validated using 19F NMR (to confirm fluorosulfonyl group integrity) and HPLC-MS (to detect trace impurities such as unreacted intermediates or hydrolyzed byproducts) .
Q. What spectroscopic techniques are most effective for characterizing the fluorosulfonyloxy and nitrile functional groups?
- IR spectroscopy identifies the nitrile stretch (~2240 cm⁻¹) and S=O asymmetric/symmetric stretches (1370–1470 cm⁻¹). 1H NMR reveals deshielding effects on aromatic protons due to the electron-withdrawing fluorosulfonyloxy group, while 19F NMR confirms the presence of the fluorine atom (δ −45 to −55 ppm, depending on solvent) .
Q. How does the fluorosulfonyloxy group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- The fluorosulfonyloxy group acts as a superior leaving group compared to nitro or halide substituents due to its strong electron-withdrawing nature. SNAr reactions proceed efficiently with amines or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding 4-substituted benzonitrile derivatives. Kinetic studies show rate acceleration by 10²–10³ times relative to nitro analogues .
Advanced Research Questions
Q. What mechanistic challenges arise when using this compound in transition-metal-catalyzed cross-coupling reactions?
- The nitrile group can poison palladium catalysts by forming stable Pd-C≡N complexes, reducing catalytic efficiency. Mitigation strategies include:
- Using copper(I) iodide as a co-catalyst to stabilize Pd(0) intermediates.
- Employing bulky ligands (e.g., XPhos) to sterically hinder nitrile coordination.
Reaction yields improve from <20% to >70% under optimized conditions .
Q. How can contradictory data on hydrolysis rates of the fluorosulfonyloxy group in aqueous media be resolved?
- Discrepancies arise from pH-dependent hydrolysis pathways:
- Acidic conditions (pH <3): Hydrolysis follows first-order kinetics (t₁/₂ = 2–4 h at 25°C), producing 4-hydroxybenzonitrile.
- Neutral/basic conditions (pH 7–12): Competing elimination generates benzyne intermediates, leading to polymeric byproducts.
Controlled experiments using buffered deuterated solvents and LC-MS monitoring clarify these pathways .
Q. What methodological considerations are critical for designing this compound-based covalent probes for adenosine receptors?
- The fluorosulfonyl group reacts irreversibly with nucleophilic residues (e.g., lysine) in receptor binding pockets. Key steps include:
- Docking simulations to predict reactive sites (e.g., FSCPX targets A₁ adenosine receptors ).
- Competitive binding assays with radiolabeled agonists (e.g., [³H]CPA) to quantify covalent modification efficiency.
- Mass spectrometry of tryptic digests to confirm residue-specific labeling .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki-Miyaura couplings with this compound vary widely (30–85%)?
- Variations stem from:
- Boron reagent purity: Commercial arylboronic acids often contain residual borate salts, which deactivate catalysts.
- Solvent choice: Dioxane/water mixtures (4:1) outperform THF due to better solubility of the fluorosulfonyl intermediate.
- Catalyst system: Pd(OAc)₂/XPhos gives higher reproducibility than Pd(PPh₃)₄ .
Safety and Handling
Q. What precautions are necessary when handling this compound in electrophilic reactions?
- The compound is moisture-sensitive and hydrolyzes to release HF. Recommendations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
